molecular formula C13H17NO4 B14907855 N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine

N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine

Cat. No.: B14907855
M. Wt: 251.28 g/mol
InChI Key: UCYIFIQRIUESTO-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, an acetyl group, and a beta-alanine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine typically involves the reaction of phenoxyacetic acid with acetic anhydride to form an intermediate compound. This intermediate is then reacted with beta-alanine under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the phenoxy group may be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and cardiovascular effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events. For instance, it may inhibit the angiotensin II receptor, resulting in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(benzyloxy)acetyl]-2-(2,5-dimethylphenoxy)acetohydrazide
  • N’-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide

Uniqueness

N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine is unique due to its specific substitution pattern on the phenoxy group and the presence of the beta-alanine moiety

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-[[2-(2,5-dimethylphenoxy)acetyl]amino]propanoic acid

InChI

InChI=1S/C13H17NO4/c1-9-3-4-10(2)11(7-9)18-8-12(15)14-6-5-13(16)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

UCYIFIQRIUESTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NCCC(=O)O

Origin of Product

United States

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